(1-Methyl-piperidin-4-yl)-urea is a synthetic organic compound belonging to the class of urea derivatives. This compound features a piperidine ring substituted with a methyl group at the nitrogen atom and is linked through a urea moiety. The compound has attracted attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
The compound can be synthesized through several methods involving the reaction of piperidine derivatives with isocyanates or carbamoyl chlorides. It has been studied for its interactions with biological systems, leading to interest in its pharmacological properties.
(1-Methyl-piperidin-4-yl)-urea is classified as:
The synthesis of (1-Methyl-piperidin-4-yl)-urea typically involves the following steps:
The synthesis can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time to enhance yield and purity. For example, using dichloromethane as a solvent and maintaining low temperatures during the reaction can improve outcomes significantly .
The molecular structure of (1-Methyl-piperidin-4-yl)-urea includes:
The molecular formula for (1-Methyl-piperidin-4-yl)-urea is , with a molecular weight of approximately 142.20 g/mol. The structure can be represented as follows:
where represents the piperidine component.
(1-Methyl-piperidin-4-yl)-urea can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the nature of the products formed. For instance, using different solvents or catalysts can lead to variations in yield and selectivity .
The mechanism of action for (1-Methyl-piperidin-4-yl)-urea involves its interaction with biological targets, which may include enzymes or receptors involved in various physiological processes. The specific binding affinity and activity depend on the structural characteristics of the compound.
Studies have shown that compounds containing the 1-methylpiperidin-4-yl group exhibit significant biological activity against cancer cell lines, indicating potential therapeutic applications . The exact mechanism often involves modulation of signaling pathways relevant to cell proliferation and survival.
Spectroscopic methods such as NMR and mass spectrometry are commonly used for characterization:
(1-Methyl-piperidin-4-yl)-urea has several scientific uses:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its relevance in ongoing research efforts aimed at developing new therapeutic agents.
The urea functional group (–N–(C=O)–N–) represents one of organic chemistry’s oldest and most versatile pharmacophores, with roots tracing back to Friedrich Wöhler’s seminal 1828 synthesis of urea from inorganic ammonium cyanate. This discovery challenged vitalism and established organic chemistry as a scientific discipline [1]. By the mid-20th century, medicinal chemists recognized urea’s unique capacity to form multiple stable hydrogen bonds with biological targets, driving its incorporation into therapeutic agents. Early milestones included the antitrypanosomal agent suramin (1920) and the antidiabetic drug glibenclamide (1969), both leveraging urea’s hydrogen-bonding proficiency for target engagement [1].
The late 20th century witnessed systematic exploitation of urea derivatives to optimize drug potency, selectivity, and pharmacokinetic properties. Modern drug discovery employs urea functionalities across diverse therapeutic areas—including oncology, infectious diseases, metabolic disorders, and central nervous system (CNS) conditions—validating its enduring chemical value [1]. The structural hybrid "(1-methyl-piperidin-4-yl)-urea" epitomizes this evolution, merging urea’s recognition capabilities with piperidine’s favorable pharmacokinetic properties. Contemporary derivatives like 1-(4-ethoxyphenyl)-3-(1-methylpiperidin-4-yl)urea (EVT-5399392) illustrate the scaffold’s ongoing relevance in targeted molecular design [9].
Table 1: Evolution of Urea Derivatives in Drug Discovery
Time Period | Key Compound | Therapeutic Application | Structural Significance |
---|---|---|---|
1828 | Urea (Wöhler synthesis) | N/A | First organic compound synthesized from inorganic precursors |
1920 | Suramin | Antitrypanosomal agent | Early demonstration of urea’s biological activity |
1969 | Glibenclamide | Type II diabetes | Urea as hydrogen-bonding anchor for sulfonylurea receptor |
21st Century | (1-Methyl-piperidin-4-yl)-urea hybrids | Multiple therapeutic areas | Integration with saturated N-heterocycles for enhanced properties |
The (1-methyl-piperidin-4-yl)-urea scaffold integrates two privileged structural motifs: the planar, hydrogen-bonding urea group and the three-dimensional, basic piperidine ring. This combination creates a versatile pharmacophore with tailored physicochemical and conformational properties essential for modern drug design:
Hydrogen Bonding Proficiency: The urea moiety acts as a dual hydrogen-bond donor and acceptor, enabling bidentate interactions with biological targets. This capability facilitates high-affinity binding to enzyme active sites and protein surfaces. The –NH groups serve as strong donors (ΔpKa = 8–10), while the carbonyl oxygen functions as a potent acceptor (electrostatic potential: −50 kcal/mol), collectively enhancing target affinity and specificity [1].
Conformational Restriction: Piperidine’s chair conformation reduces rotational freedom around the C4–N(urea) bond, pre-organizing the molecule for target binding. N-methylation further modulates conformational flexibility by eliminating a hydrogen-bond donor site while enhancing membrane permeability through reduced desolvation energy. For (1-methyl-piperidin-4-yl)-urea derivatives, NMR and crystallographic studies reveal a preference for trans,trans conformations that optimize hydrogen-bond networks while minimizing steric clashes [1].
Physicochemical Optimization: Piperidine’s aliphatic nitrogen (pKa ≈ 10.5) provides moderate basicity, enhancing water solubility through salt formation in physiological environments. Urea’s polarity counterbalances piperidine’s lipophilicity, typically yielding calculated logP values of 1–3 for these hybrids—within optimal range for passive cellular permeability. This balance enables CNS penetration when required while maintaining sufficient solubility for oral bioavailability [6].
Table 2: Hydrogen Bonding Parameters of Urea vs. Piperidine-Urea Hybrids
Parameter | Urea Alone | (1-Methyl-piperidin-4-yl)-urea Hybrid | Biological Implication |
---|---|---|---|
H-Bond Donors | 2 | 2 | Maintains strong target interactions |
H-Bond Acceptors | 1 | 2 (carbonyl + piperidine N) | Enhanced recognition versatility |
Calculated logP | −1.0 to 0.5 | 1.0–3.0 | Improved membrane permeability |
Topological Polar Surface Area (Ų) | 70–75 | 45–55 | Balanced solubility/permeability |
Conformational Flexibility | High | Moderate (piperidine restriction) | Enhanced binding entropy |
The scaffold’s stereoelectronic properties can be further tuned through N-acylation (piperidine nitrogen) or aryl substitution (urea nitrogen), enabling precise optimization for specific target classes. For example, 1-acylpiperidin-4-yl ureas demonstrate enhanced metabolic stability over alkyl-substituted analogs by protecting against oxidative N-dealkylation [2].
(1-Methyl-piperidin-4-yl)-urea derivatives exhibit broad therapeutic relevance across neurological, inflammatory, metabolic, and oncological domains. Their versatility stems from the scaffold’s ability to engage diverse target classes through complementary electrostatic and hydrophobic interactions:
Neuropsychiatric Agents: Inverse agonists incorporating this scaffold demonstrate exceptional selectivity for serotonin 5-hydroxytryptamine (5-HT) receptors over dopaminergic targets, enabling antipsychotic efficacy without motor side effects. LPM6690061 (1-((5-fluoropyridin-2-yl)methyl)-1-(1-methylpiperidin-4-yl)-3-(4-(2,2,2-trifluoroethoxy)benzyl)urea) exemplifies this application, showing 50-fold greater potency than pimavanserin at human 5-HT₂A receptors (Kᵢ = 0.15 nM) while minimizing activity at 5-HT₂B/2C subtypes. This selectivity profile translates to robust efficacy in Parkinson’s disease psychosis models without exacerbating motor dysfunction [7].
Anti-Inflammatory Therapeutics: The scaffold serves as the pharmacophoric core in soluble epoxide hydrolase (sEH) inhibitors, which ameliorate inflammation by stabilizing anti-inflammatory epoxyeicosatrienoic acids. Compound 52 (1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) demonstrates 7-fold greater enzyme inhibition (IC₅₀ = 0.4 nM) and 65-fold higher plasma exposure than adamantane-based predecessors. In carrageenan-induced inflammatory pain models, it reduces hyperalgesia with 1000-fold greater potency than morphine, validating the piperidine-urea motif’s advantage over traditional aliphatic substituents [2].
Chemokine Receptor Modulation: 1-Aryl-3-piperidin-4-yl-urea derivatives potently antagonize C-X-C motif chemokine receptor 3 (CXCR3), a GPCR implicated in autoimmune disorders. Systematic structure-activity relationship (SAR) optimization yielded compound 9t (IC₅₀ = 16 nM in GTPγS functional assays) through strategic aryl substitution. The scaffold’s conformational flexibility enables optimal engagement with CXCR3’s transmembrane allosteric pocket, disrupting receptor activation and downstream inflammatory signaling [5].
Metabolic Disorders: Derivatives like the melanin-concentrating hormone receptor 1 (MCH-R1) antagonists leverage the scaffold to minimize human ether-à-go-go-related gene (hERG) potassium channel affinity—a common cause of cardiotoxicity in CNS drugs. By replacing amide-based scaffolds with piperidin-4-yl ureas, researchers achieved >100-fold selectivity for MCH-R1 over hERG, addressing a critical safety liability while maintaining anti-obesity efficacy [3].
Table 3: Therapeutic Applications of (1-Methyl-piperidin-4-yl)-urea Derivatives
Therapeutic Area | Molecular Target | Representative Agent | Key Pharmacological Attribute |
---|---|---|---|
Neuropsychiatry | 5-HT₂A receptor | LPM6690061 | Kᵢ = 0.15 nM; >50-fold selectivity over 5-HT₂C |
Inflammation | Soluble epoxide hydrolase | Compound 52 | IC₅₀ = 0.4 nM; 65-fold higher Cmax vs. adamantyl ureas |
Autoimmunity | CXCR3 chemokine receptor | Compound 9t | IC₅₀ = 16 nM (GTPγS assay) |
Obesity | MCH-R1 receptor | Undisclosed lead | >100-fold selectivity over hERG channel |
Oncology | HSP70 chaperone | Compound 4e | IC₅₀ = 0.7 µM (breast cancer cells) |
The scaffold’s continued evolution includes exploration in oncology (HSP70 inhibitors), antiviral therapy (influenza polymerase inhibitors), and antibacterial applications (peptide deformylase inhibitors). Its synthetic accessibility enables rapid analog generation via established urea coupling methodologies between 4-aminopiperidine derivatives and aryl isocyanates/carbamates, facilitating structure-activity relationship studies across these diverse target classes [5] [6].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7